molecular formula C12H24<br>CH3(CH2)9CH=CH2<br>C12H24 B091753 1-Dodecene CAS No. 112-41-4

1-Dodecene

Cat. No. B091753
CAS RN: 112-41-4
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-Dodecene is an alpha-olefin with a long carbon chain and a double bond at the first carbon. It is a significant monomer in the production of polymers and also serves as an intermediate in the synthesis of various chemicals. The molecular structure of 1-dodecene includes a terminal double bond, which is reactive and can participate in various chemical reactions, making it a versatile compound in organic synthesis .

Synthesis Analysis

The synthesis of 1-dodecene can be achieved through various methods. One such method involves the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst complex within a thermomorphic multicomponent solvent system. This process is carefully studied to understand the kinetics of the main and side reactions, including isomerization and hydrogenation, which are influenced by temperature, pressure, and the partial pressures of carbon monoxide and hydrogen .

Molecular Structure Analysis

The molecular structure of 1-dodecene has been investigated using Raman spectroscopy, which provides insights into its phase transitions under pressure. The studies indicate that 1-dodecene is chemically stable up to 3.0 GPa at 21°C, undergoing a liquid-solid transition around 500 MPa and a solid-solid phase transition between 1300 and 1550 MPa, likely related to changes in the orientation of the ethylene plane structure .

Chemical Reactions Analysis

1-Dodecene participates in various chemical reactions due to its reactive double bond. For instance, it can undergo alkylation with phenol, yielding a mixture of ortho/para isomers, contrary to previous reports that suggested exclusive para isomer formation . It also reacts in the Prins reaction with protonated formaldehyde to produce 4-decyl-1,3-dioxane and tetrahydropyran derivatives . Additionally, 1-dodecene can be alkylated with benzene in the presence of micro-mesoporous molecular sieves or ionic liquids, leading to the formation of phenyldodecanes or dodecylbenzene, respectively 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-dodecene are influenced by its molecular structure. It can form hydrogen-bonded mixed multimers with lauryl alcohol, as evidenced by IR spectroscopy and dielectric permeability measurements . Its amphiphilic nature allows it to self-assemble into reverse micelles in nonpolar solvents, with micellization behavior studied using techniques like fluorescence probe, TEM, and DLS . The polymerization of 1-dodecene using metallocene catalysts results in materials with different morphologies, as observed by WAXS, SAXS, and AFM .

Scientific Research Applications

Hydroformylation and Catalysis

1-Dodecene has been extensively studied for its hydroformylation processes. Kiedorf et al. (2014) explored the kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst, highlighting its potential in industrial applications (Kiedorf et al., 2014). Similarly, Markert et al. (2013) analyzed the hydroformylation reaction network of 1-dodecene in a thermomorphic solvent system, providing insights into the mechanistic aspects of this process (Markert et al., 2013).

Phase Transitions

Chemical Synthesis

Wasserscheid et al. (2001) demonstrated the synthesis of synthetic lubricants through the trimerization of 1-dodecene, emphasizing its utility in producing high-quality lubricants (Wasserscheid et al., 2001). Liang et al. (1995) investigated the alkylation reaction of benzene with 1-dodecene, contributing to the development of more efficient catalytic processes (Liang et al., 1995).

Nanoparticle Synthesis

Bernard et al. (2018) explored the role of 1-dodecene in the synthesis of germanium nanoparticles, revealing how variations in 1-dodecene concentrations affect nanoparticle size and crystallinity (Bernard et al., 2018).

Chemical Reactions

The cyclization of 1-dodecene to cyclododecane was explored by Qiao and Deng (2003), demonstrating a novel reaction pathway in ionic liquids (Qiao & Deng, 2003). Additionally, the kinetics of the addition of hydrogensulfite ions to 1-dodecene in micellar solutions was investigated by Miyata et al. (1977), providing insight into the radical addition reactions in such environments (Miyata et al., 1977).

Safety And Hazards

1-Dodecene is combustible and may be fatal if swallowed and enters airways . It may cause minor skin and eye irritation . It may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .

properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Product Name

1-Dodecene

Color/Form

Colorless liquid

CAS RN

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Synthesis routes and methods

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
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reactant
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Quantity
12 g
Type
reactant
Reaction Step Three
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Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecene
Reactant of Route 2
1-Dodecene
Reactant of Route 3
1-Dodecene
Reactant of Route 4
1-Dodecene
Reactant of Route 5
1-Dodecene
Reactant of Route 6
1-Dodecene

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